molecular formula C6H12O2 B6235186 1-(oxetan-2-yl)propan-1-ol CAS No. 1782249-29-9

1-(oxetan-2-yl)propan-1-ol

Cat. No. B6235186
CAS RN: 1782249-29-9
M. Wt: 116.2
InChI Key:
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Description

1-(Oxetan-2-yl)propan-1-ol, commonly known as 1-oxetanol, is an organometallic compound. It is a colorless, volatile liquid with a sweet, ether-like odor. It is a structural isomer of 2-oxetanol and is used in various industrial and scientific applications. In organic synthesis, 1-oxetanol is used as a solvent, a reaction medium, and a reagent. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs, and in the food industry, it is used as a flavoring agent.

Scientific Research Applications

1-Oxetanol has been used in various scientific research applications. It has been used as a solvent in the synthesis of various compounds, such as thiophene derivatives, cyclopentanones, and cyclohexanones. It has also been used as a reaction medium for the synthesis of 1,3-dioxolanes and 1,3-dioxanes. In addition, it has been used as a reagent in the synthesis of N-substituted 1,2,3-triazoles, as well as in the synthesis of various heterocyclic compounds.

Mechanism of Action

1-Oxetanol acts as a proton donor, meaning it can donate protons to other molecules, which can then be used in various reactions. It is also an effective nucleophile, meaning it can react with electrophiles, such as alkenes and aromatic compounds. In addition, it can act as an electrophile, meaning it can react with nucleophiles, such as amines and alcohols.
Biochemical and Physiological Effects
1-Oxetanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication, as well as to inhibit the activity of enzymes involved in protein synthesis. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

1-Oxetanol has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it can be used in a variety of reactions. It is also relatively non-toxic and has a low boiling point, which makes it easy to handle and use in experiments. However, it is also a highly flammable substance and should be handled with caution.

Future Directions

1-Oxetanol has a wide range of potential applications in the fields of organic synthesis, pharmaceuticals, and food science. In the future, it could be used to synthesize a variety of new compounds, such as heterocyclic compounds, and it could be used as a solvent in the synthesis of various drugs. In addition, it could be used as a flavoring agent in food products, and it could be used as a reagent in the synthesis of various polymers. Finally, it could be used in the development of new analytical methods, such as chromatographic techniques.

Synthesis Methods

1-Oxetanol can be synthesized from the reaction of ethylene oxide with sodium hydroxide in aqueous solution, followed by distillation. This method yields a pure product with a yield of around 95%. The reaction can be represented by the following equation:
C2H4O + NaOH → C2H5OH + NaOCH2CH2OH

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxetan-2-yl)propan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-propanol", "sodium hydride", "tetrahydrofuran", "trimethylene oxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "ethanol" ], "Reaction": [ { "Step 1": "2-bromo-1-propanol is deprotonated using sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate." }, { "Step 2": "The alkoxide intermediate is reacted with trimethylene oxide to form the desired oxetane ring." }, { "Step 3": "The oxetane ring is opened using hydrochloric acid to form the corresponding diol intermediate." }, { "Step 4": "The diol intermediate is selectively reduced using sodium borohydride to form the desired alcohol product." }, { "Step 5": "The alcohol product is purified using standard techniques such as extraction, drying over sodium sulfate, and distillation to obtain the final product." } ] }

CAS RN

1782249-29-9

Product Name

1-(oxetan-2-yl)propan-1-ol

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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